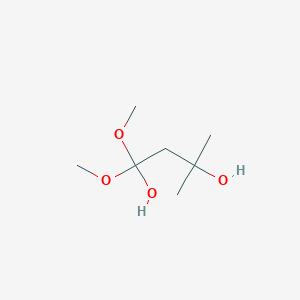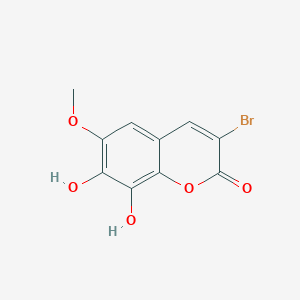
3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives, specifically coumarins. Coumarins are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 3-position, hydroxyl groups at the 7 and 8 positions, and a methoxy group at the 6 position on the benzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one typically involves the bromination of 7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include room temperature or mild heating to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dihydroxy-6-methoxy-2H-1-benzopyran-2-one: Lacks the bromine atom at the 3-position.
3-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one: Lacks the methoxy group at the 6-position.
6,8-Dihydroxy-7-methoxy-2H-chromen-2-one: Similar structure but different substitution pattern.
Uniqueness
3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the methoxy group at the 6-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
918300-46-6 |
|---|---|
Formule moléculaire |
C10H7BrO5 |
Poids moléculaire |
287.06 g/mol |
Nom IUPAC |
3-bromo-7,8-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H7BrO5/c1-15-6-3-4-2-5(11)10(14)16-9(4)8(13)7(6)12/h2-3,12-13H,1H3 |
Clé InChI |
LSRMUGGUZYVIAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=C(C(=O)O2)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


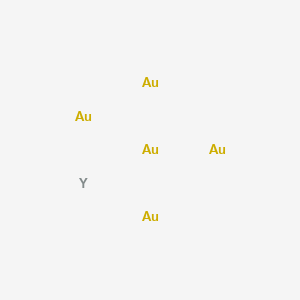
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)


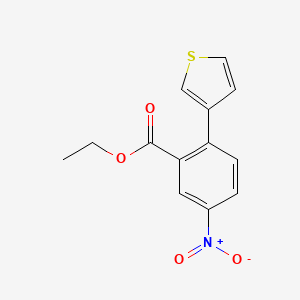
![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
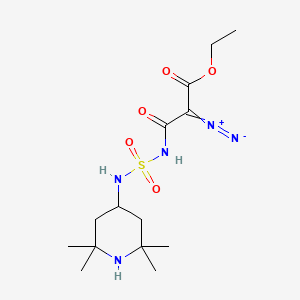
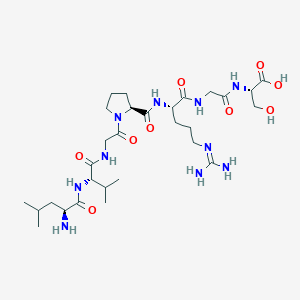
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)
